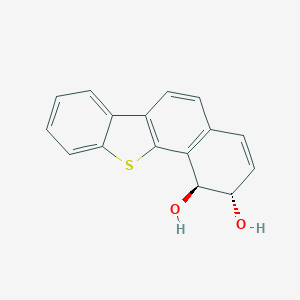
trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene, also known as trans-BNT, is a unique organic compound that has been synthesized and studied extensively in recent years. This compound has gained significant attention due to its potential applications in various scientific fields, including organic electronics, materials science, and biomedical research. In
Mécanisme D'action
The mechanism of action of trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene is not fully understood. However, studies have shown that trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene has a high affinity for binding to amyloid-beta (Aβ) peptides, which are believed to be the main cause of Alzheimer's disease. Trans-BNT has been shown to inhibit the aggregation of Aβ peptides and promote their clearance from the brain. This suggests that trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene may have therapeutic potential in treating Alzheimer's disease.
Effets Biochimiques Et Physiologiques
Trans-BNT has been shown to have several biochemical and physiological effects. In vitro studies have shown that trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene can inhibit the aggregation of Aβ peptides and promote their clearance from the brain. In animal studies, trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene has been shown to improve cognitive function and reduce neuroinflammation in Alzheimer's disease models. Trans-BNT has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene in lab experiments is its high purity level, which allows for accurate and reproducible results. Trans-BNT is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene in lab experiments is its low solubility in water, which may limit its applications in certain experiments.
Orientations Futures
There are several future directions for further research on trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene. One area of research is to further investigate the mechanism of action of trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene and its potential therapeutic effects in treating Alzheimer's disease. Another area of research is to explore the potential applications of trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene in other scientific fields, such as organic electronics and materials science. Additionally, further studies are needed to explore the safety and toxicity of trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene in humans.
Méthodes De Synthèse
The synthesis of trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene is a complex process that involves several steps. The most common method for synthesizing trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene is through a palladium-catalyzed cross-coupling reaction between 2-bromo-1,1-biphenyl and 2-thiophenylboronic acid. This reaction yields trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene as a white crystalline solid with a high purity level. The purity of the synthesized trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene can be further improved through recrystallization or chromatography.
Applications De Recherche Scientifique
Trans-BNT has been extensively studied for its potential applications in various scientific fields. In the field of organic electronics, trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene has been used as a building block for developing organic semiconductors and light-emitting diodes. In materials science, trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene has been incorporated into polymers to enhance their mechanical and thermal properties. In biomedical research, trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene has been investigated for its potential therapeutic effects in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
125847-45-2 |
|---|---|
Nom du produit |
trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene |
Formule moléculaire |
C16H12O2S |
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
(1S,2S)-1,2-dihydronaphtho[1,2-b][1]benzothiole-1,2-diol |
InChI |
InChI=1S/C16H12O2S/c17-12-8-6-9-5-7-11-10-3-1-2-4-13(10)19-16(11)14(9)15(12)18/h1-8,12,15,17-18H/t12-,15+/m0/s1 |
Clé InChI |
BYFVXOICIXESGI-SWLSCSKDSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C3=C(S2)C4=C(C=C[C@@H]([C@H]4O)O)C=C3 |
SMILES |
C1=CC=C2C(=C1)C3=C(S2)C4=C(C=CC(C4O)O)C=C3 |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(S2)C4=C(C=CC(C4O)O)C=C3 |
Synonymes |
(2,1)BNT 1,2-diol 1,2-dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238407.png)
![4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238408.png)

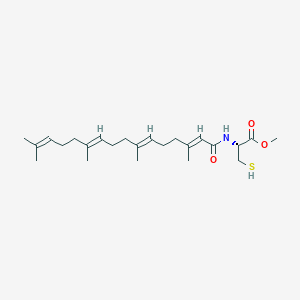
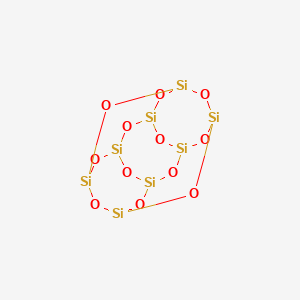

![3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B238429.png)
![N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B238437.png)

![3-{[(1-Naphthoylamino)carbothioyl]amino}benzoic acid](/img/structure/B238452.png)
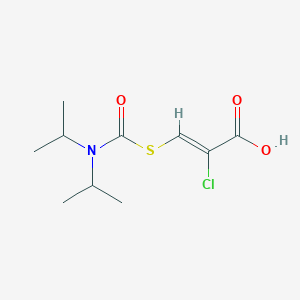
![[5-(2,3-Dimethylbutanoyloxy)-13-dodecanoyloxy-6,7-dihydroxy-3,12,12,15-tetramethyl-16-oxo-4-oxapentacyclo[8.5.1.01,6.03,5.011,13]hexadec-8-en-8-yl]methyl hexadecanoate](/img/structure/B238457.png)
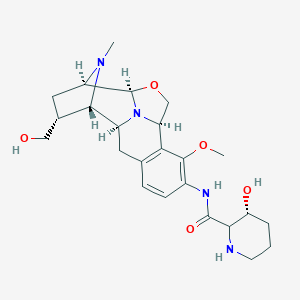
![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B238460.png)